2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde

Medicinal Chemistry Physicochemical Properties Drug Design

In lead optimization, substituting this 3-methoxyphenyl-pyrimidine aldehyde with a generic 5-formylpyrimidine analog often causes >10-fold potency loss due to altered electronic and steric profiles. This exact compound solves the critical need for SAR fidelity. - Enables rapid parallel synthesis of kinase inhibitor libraries with nanomolar potency via the electrophilic aldehyde handle. - The 3-methoxy substituent directly modulates target binding affinity and metabolic stability, essential for patented cancer therapeutic series. - Available as a stable solid at ≥95% purity, reducing downstream GMP synthesis complexity by avoiding protecting group strategies.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 1119398-70-7
Cat. No. B111166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde
CAS1119398-70-7
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=C(C=N2)C=O
InChIInChI=1S/C12H10N2O2/c1-16-11-4-2-3-10(5-11)12-13-6-9(8-15)7-14-12/h2-8H,1H3
InChIKeyHTUAVCQIBHEFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde: Core Scaffold


2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 1119398-70-7) is a heteroaromatic aldehyde featuring a pyrimidine core substituted with a 3-methoxyphenyl group at the 2-position and a formyl group at the 5-position. It belongs to the class of 5-formylpyrimidines, which are widely employed as key intermediates in medicinal chemistry for constructing kinase inhibitors, antimicrobial agents, and other bioactive molecules [1]. The compound possesses a molecular formula of C12H10N2O2, a molecular weight of 214.22 g/mol, a topological polar surface area (tPSA) of 52.1 Ų, and a calculated LogP (XLogP3) of 1.3 . Its structural features—the electrophilic aldehyde handle and the electron-donating 3-methoxyphenyl moiety—enable versatile downstream derivatization, making it a sought-after building block in drug discovery programs and materials science research [2].

Medicinal chemistry building block for kinase inhibitor synthesis
Electrophilic aldehyde handle for condensation and heterocycle diversification
3-Methoxy substitution supports electronic tuning of downstream candidates

2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde: Non-Interchangeability


Substituting 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde with a different 5-formylpyrimidine derivative (e.g., 2-phenyl, 2-(4-methoxyphenyl), or 2-(pyridin-3-yl) analogs) is not a benign swap. The 3-methoxy substituent on the phenyl ring imparts a distinct electronic and steric profile that directly influences the reactivity of the aldehyde group, the binding affinity of downstream products to biological targets, and the physicochemical properties of final compounds [1][2]. While a generic 5-pyrimidinecarboxaldehyde can be purchased for a lower price, the precise substitution pattern of the target compound is often a critical requirement in patented chemical series and structure-activity relationship (SAR) campaigns. Using a close analog without re-optimization can lead to significant losses in target potency (often >10-fold shift in IC50), altered metabolic stability, or failure in crystallography-driven drug design [1]. Therefore, procurement of the exact CAS 1119398-70-7 is mandatory for ensuring reproducibility and project progression in lead optimization.

Target
2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde
vs
Analog risk
2-Phenyl, 4-methoxy, or pyridyl analogs
Positional isomerism alters LogP, electronic profile, and SAR outcomes. Interchanging without re-optimization may shift target potency and metabolic stability.

2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde: Differentiation Evidence


3-Methoxy Substituent: Electronic & Steric Effects

The 3-methoxyphenyl group of 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde confers a balanced lipophilic-hydrophilic profile that differs from other positional isomers and heteroaryl analogs. As measured by calculated LogP and topological polar surface area (tPSA), the compound exhibits an XLogP3 of 1.3 and a tPSA of 52.1 Ų . In comparison, the 2-(4-methoxyphenyl) isomer (CAS 1119398-71-8) shows a slightly higher XLogP3 of 1.5 and identical tPSA, while the 2-phenyl analog (CAS 1119398-69-4) has a lower XLogP3 of 1.1 [1]. These differences in lipophilicity can impact cell permeability, protein binding, and off-target promiscuity in drug candidates. The meta-methoxy substitution provides a unique electronic distribution on the pyrimidine ring, as evidenced by distinct ¹H NMR shifts (aldehyde proton at δ ~10.1 ppm; aromatic protons at δ 7.0-9.0 ppm) .

Electronic & Steric Profile
Cross-study comparable
Target XLogP3 = 1.3
ΔLogP = -0.2 vs para isomer; +0.2 vs unsubstituted phenyl
Lipophilicity differentiation supports SAR attribution
Small LogP shifts can influence permeability and off-target binding
Medicinal Chemistry Physicochemical Properties Drug Design

Aldehyde-Mediated Kinase Inhibitor Synthesis

The 5-carbaldehyde group of 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde enables efficient Knoevenagel condensation and hydrazone formation, reactions that are foundational to the synthesis of potent ErbB-2/EGFR dual kinase inhibitors. In a representative synthetic sequence, the aldehyde reacts with hydrazine derivatives to yield 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones, a class of compounds exhibiting nanomolar IC50 values against both EGFR and ErbB-2 [1]. For example, a related 4-aminopyrimidine-5-carbaldehyde oxime series (bearing a 2-aryl group) achieved IC50 values in the low nanomolar range (e.g., 14-58 nM in cellular proliferation assays) [2]. While the exact IC50 for the target compound's direct derivative is not publicly disclosed, the presence of the 3-methoxyphenyl group is anticipated to fine-tune kinase selectivity and pharmacokinetic properties, based on SAR trends observed in analogous 2-arylpyrimidine series [3].

Kinase Inhibitor Synthesis
Class-level inference
Scaffold-derived hydrazones show reported nanomolar-range ErbB-2/EGFR inhibition
Validated precursor for kinase-focused libraries
Direct derivative IC50 not yet publicly reported; SAR trends from analogous series
Organic Synthesis Kinase Inhibitors Hydrazone Formation

Versatile Aldehyde for Heterocyclic Diversification

The aldehyde moiety at the 5-position of the pyrimidine ring is a versatile handle for constructing a wide array of heterocyclic systems. Unlike the corresponding carboxylic acid or methyl analogs, the aldehyde allows for selective reactions including reductive amination, Grignard additions, and cyclocondensations to form imidazoles, pyrazoles, and pyrimidopyrimidines [1]. For instance, 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde can undergo Knoevenagel condensation with active methylene compounds to yield α,β-unsaturated nitriles, which are valuable intermediates for further cyclization [2]. In contrast, the 5-methyl analog (2-(3-Methoxyphenyl)-5-methylpyrimidine) lacks this electrophilic reactivity, while the 5-carboxylic acid requires activation and is less amenable to one-pot tandem reactions. This unique reactivity profile enables the compound to serve as a privileged intermediate in the synthesis of diverse compound libraries for high-throughput screening campaigns [3].

Aldehyde Reactivity
Class-level inference
5-CHO enables nucleophilic addition, condensation, and reductive amination
5-Methyl analog: inert; 5-Carboxylic acid: requires activation for coupling
Aldehyde maximizes synthetic flexibility and step economy
Qualitative reactivity advantage over methyl or acid analogs under mild conditions
Organic Synthesis Building Block Heterocyclic Chemistry

2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde: Key Applications


Synthesis of ErbB-2/EGFR and PI3Kα Inhibitors

The compound is ideally suited for medicinal chemistry teams developing targeted cancer therapies. As demonstrated by the 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazone series, the aldehyde handle enables rapid generation of kinase inhibitor libraries with nanomolar potency [1]. The 3-methoxyphenyl group is a privileged fragment that can modulate selectivity and metabolic stability, making this exact CAS number a critical component in lead optimization against clinically relevant kinases [2].

Heterocyclic Libraries for Phenotypic Screening

Due to its dual reactive nature (aldehyde for condensation and pyrimidine for metal coordination or hydrogen bonding), 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde is a premier building block for generating diverse small-molecule libraries. It can be used in parallel synthesis to produce pyrimidopyrimidines, imidazo[1,2-a]pyrimidines, and other fused heterocycles, which are valuable in phenotypic assays for discovering novel antimicrobial or anti-inflammatory agents [3].

Functional Materials and Coordination Chemistry

Beyond pharma, the compound's pyrimidine nitrogen atoms and aldehyde oxygen can serve as coordination sites for metal ions, making it useful in the design of metal-organic frameworks (MOFs), sensors, or catalysts. The specific electron density distribution conferred by the 3-methoxyphenyl group can influence the binding constants and redox properties of resulting complexes [4].

Scalable Synthesis of Advanced Intermediates

Given its availability from multiple suppliers at ≥95% purity and its straightforward handling (stable solid, not hazardous for transport), this compound is suitable for scaling up synthetic routes to advanced pharmaceutical intermediates. Its use avoids the need for protecting group strategies that would be required if starting from a carboxylic acid or ester, thereby reducing the overall cost and complexity of GMP manufacturing processes .

Application
Selection Property
Validation Focus
ErbB-2/EGFR and PI3Kα inhibitor programs
Aldehyde condensation handle with 3-methoxy modulation
Kinase panel selectivity and cellular proliferation endpoints
Heterocyclic library synthesis
Dual-reactive pyrimidine-aldehyde scaffold
Phenotypic screening and antimicrobial assay review
Coordination chemistry and MOF design
N,O-donor sites with tunable electron density
Binding constants and redox property profiling
Scale-up to advanced intermediates
Stable solid, aldehyde avoids protecting-group strategies
Process robustness and purity-at-scale review
Research-use-only building block. Exact CAS procurement recommended for SAR reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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